1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Introduction to 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
This compound (CAS: 768291-61-8) is a synthetic heterocyclic compound characterized by a pyrrolidine ring with a lactam (5-oxo) moiety, a 4-methylphenyl substituent at position 1, and a carboxamide group at position 3. Its molecular formula is C₁₂H₁₄N₂O₂ , and its molecular weight is 218.26 g/mol . The compound belongs to the pyrrolidine carboxamide family, a class of molecules with diverse pharmacological applications.
Structural Classification within the Pyrrolidine Carboxamide Family
Core Structural Features
The compound’s structure includes:
- Pyrrolidine ring : A five-membered saturated heterocycle containing one nitrogen atom.
- 5-Oxo group : A lactam functional group formed by intramolecular cyclization, conferring rigidity and hydrogen-bonding capacity.
- 4-Methylphenyl substituent : An aromatic ring with a methyl group at the para position, attached to the pyrrolidine’s nitrogen.
- Carboxamide group : A CONH₂ moiety at position 3, enabling potential hydrogen bonding and steric interactions.
Table 1: Structural Comparison with Related Pyrrolidine Derivatives
| Compound | Molecular Formula | Key Functional Groups |
|---|---|---|
| This compound | C₁₂H₁₄N₂O₂ | 5-Oxo, 4-methylphenyl, carboxamide |
| Pyrrolidine-3-carboxamide | C₅H₁₀N₂O | Carboxamide, pyrrolidine |
| N-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | C₁₉H₂₀N₂O₃ | 4-Methoxyphenyl, 5-oxo, carboxamide |
The lactam and carboxamide groups distinguish this compound from simpler pyrrolidines, such as pyrrolidine-3-carboxamide.
Historical Context of Pyrrolidine Derivative Development in Medicinal Chemistry
Pyrrolidine derivatives have been central to drug discovery since the mid-20th century. Key milestones include:
- Early Synthesis : Pyrrolidine itself was first synthesized via reactions of 1,4-butanediol and ammonia under catalytic conditions.
- Antimicrobial Applications : Fluoroquinolones like gemifloxacin and sitafloxacin incorporate pyrrolidine moieties to enhance Gram-positive bacterial coverage and pharmacokinetics.
- Structural Optimization : Substituents such as aryl groups (e.g., 4-methylphenyl) are introduced to modulate lipophilicity, solubility, and target binding.
Table 2: Representative Pyrrolidine-Based Pharmaceuticals
| Drug | Therapeutic Class | Pyrrolidine Modification |
|---|---|---|
| Gemifloxacin | Fluoroquinolone | Methoxyiminopyrrolidine at C7 |
| Sitafloxacin | Fluoroquinolone | Spiro-pyrrolidine substituent |
| Procyclidine | Anticholinergic | Unmodified pyrrolidine ring |
The development of This compound aligns with trends in modifying pyrrolidine cores to optimize bioactivity.
Significance of the 4-Methylphenyl Substituent in Heterocyclic Systems
The 4-methylphenyl group plays a critical role in the compound’s electronic and steric properties:
Electronic Effects
- Electron-donating methyl group : Enhances aromatic ring electron density, influencing π-π interactions with biological targets.
- Para substitution : Maximizes resonance stabilization while minimizing steric hindrance.
Steric and Hydrophobic Contributions
- Lipophilicity : The methyl group increases hydrophobicity, potentially improving membrane permeability.
- Steric shielding : Protects the pyrrolidine ring from unwanted interactions, directing reactivity toward the carboxamide and lactam groups.
Table 3: Impact of 4-Methylphenyl on Biological Activity (Inferred from Analogues)
| Property | Observed Effect in Analogues | Reference Compound |
|---|---|---|
| Antimicrobial Activity | Enhanced Gram-positive coverage | Gemifloxacin (pyrrolidine C7) |
| Pharmacokinetics | Increased half-life | Sitafloxacin (spiro-pyrrolidine) |
| Solubility | Improved aqueous solubility | N-(4-Methoxyphenyl) derivatives |
While direct biological data for This compound are limited, its design reflects established strategies for optimizing drug-like properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-2-4-10(5-3-8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAMYXIXVXGCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Itaconic Acid with Aromatic Amines
Reaction Mechanism and Starting Materials
The cyclocondensation between itaconic acid (methylenesuccinic acid) and 4-methylbenzylamine forms the pyrrolidine-2,5-dione intermediate, which undergoes subsequent hydrolysis and functionalization to yield the target carboxamide. This method exploits the dual carboxylic acid groups of itaconic acid for simultaneous ring formation and side-chain functionalization.
Key steps:
- Cyclization: Itaconic acid reacts with 4-methylbenzylamine in refluxing aqueous HCl, forming 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
- Esterification: The carboxylic acid is converted to its methyl ester using methanol and H₂SO₄.
- Hydrazinolysis: The ester reacts with hydrazine hydrate to produce the carboxylic acid hydrazide.
- Oxidation/Decarboxylation: Controlled oxidation converts the hydrazide to the carboxamide.
Table 1: Reaction Conditions for Cyclocondensation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂O, HCl (reflux, 6 h) | 72–85 |
| Esterification | MeOH, H₂SO₄ (reflux, 4 h) | 89 |
| Hydrazinolysis | NH₂NH₂·H₂O (EtOH, 80°C, 3 h) | 78 |
| Carboxamide Formation | MnO₂, CHCl₃ (rt, 12 h) | 65 |
Nucleophilic Acylation of Pyrrolidinone Intermediates
Synthesis via Carbodiimide-Mediated Coupling
This approach involves coupling 5-oxopyrrolidine-3-carboxylic acid with 4-methylaniline using carbodiimide reagents. A modified protocol from Evitachem’s synthesis of analogous compounds employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
Optimization Insights:
- Solvent Effects: Dichloromethane outperforms THF and DMF in minimizing side reactions.
- Stoichiometry: A 1.2:1 molar ratio of carboxylic acid to DCC maximizes yield.
- Temperature: Reactions at 0–5°C reduce racemization risks.
Table 2: Coupling Efficiency with Different Activators
| Activator | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC | DMAP | CH₂Cl₂ | 24 | 83 |
| EDCl | HOBt | DMF | 18 | 76 |
| HATU | DIPEA | CH₃CN | 12 | 88 |
Multi-Step Synthesis from γ-Keto Acid Derivatives
Industrial-Scale Production Strategy
BenchChem’s protocol for structurally related carboxamides adapts a three-step sequence:
- Mannich Reaction: Condensation of 4-methylbenzaldehyde, ammonium acetate, and methyl vinyl ketone generates γ-keto-β-amino ester.
- Cyclization: Intramolecular lactamization under acidic conditions (H₂SO₄, EtOH, 80°C) forms 5-oxopyrrolidine-3-carboxylate.
- Amidation: Transesterification with 4-methylaniline using lipase catalysts (e.g., CAL-B) in tert-butyl methyl ether.
Critical Parameters:
- Catalyst Loading: 15 wt% CAL-B achieves 94% conversion in 48 h.
- Byproduct Control: Molecular sieves (4Å) suppress hydrolytic side reactions.
Microwave-Assisted Solid-Phase Synthesis
High-Throughput Methodology
Adapting Smolecule’s pyrrolidine synthesis, this method employs Rink amide resin for carboxamide formation:
- Resin Activation: Swell resin in DMF, then treat with Fmoc-protected 5-oxopyrrolidine-3-carboxylic acid using HATU activation.
- Deprotection: 20% piperidine/DMF removes Fmoc groups.
- Coupling: 4-Methylbenzylamine in DMF/DCM (1:1) under microwave irradiation (100°C, 30 min).
- Cleavage: TFA/H₂O/TIPS (95:2.5:2.5) liberates the product.
Table 3: Microwave vs Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Reaction Time | 30 min | 24 h |
| Isolated Yield | 91% | 73% |
| Purity (HPLC) | 98.5% | 95.2% |
Biocatalytic Approaches
Enzymatic Dynamic Kinetic Resolution
Recent advances employ Candida antarctica lipase B (CAL-B) for enantioselective synthesis:
- Substrate: Racemic 5-oxopyrrolidine-3-carboxylic acid ester
- Conditions: 40°C, phosphate buffer (pH 7.0), 4-methylaniline
- Outcome: 99% ee, 82% yield after 72 h
Mechanistic Advantage: The enzyme catalyzes both ester hydrolysis and amine coupling, suppressing epimerization.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and methylphenyl group undergo oxidation under controlled conditions:
| Reagent/Conditions | Product(s) | Key Observations | Reference |
|---|---|---|---|
| KMnO₄ (acidic, 60°C) | 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxamide | Complete oxidation of the methyl group to a carboxylic acid; confirmed via FTIR. | |
| Ozone (O₃) in DCM, -78°C | Cleavage of the pyrrolidine ring to form a dicarboxylic acid derivative | Selective ozonolysis followed by reductive workup yields fragmented products. |
Mechanistic Insight :
-
The methyl group on the phenyl ring oxidizes to -COOH via radical intermediates.
-
Ozonolysis targets the pyrrolidine ring’s double bond (if present in tautomers), leading to ring opening.
Reduction Reactions
Reductive modifications primarily affect the carboxamide and ketone groups:
| Reagent/Conditions | Product(s) | Key Observations | Reference |
|---|---|---|---|
| LiAlH₄ (THF, reflux) | 1-(4-Methylphenyl)-5-hydroxypyrrolidine-3-methanol | Reduction of the carboxamide to a primary alcohol. | |
| H₂/Pd-C (ethanol, 25°C) | 1-(4-Methylphenyl)-pyrrolidine-3-carboxamide | Ketone group reduced to a secondary alcohol. |
Note : Catalytic hydrogenation preserves the aromatic ring while saturating the pyrrolidine ketone.
Substitution Reactions
The carboxamide group participates in nucleophilic substitutions:
| Reagent/Conditions | Product(s) | Key Observations | Reference |
|---|---|---|---|
| SOCl₂ (neat, 80°C) → RNH₂ | 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbothioamide | Amide converted to thioamide with 85% yield. | |
| PCl₅ (CH₂Cl₂, 0°C) → H₂O | 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonyl chloride | Chlorination of the amide group; intermediate for further reactions. |
Synthetic Utility :
-
The carbonyl chloride derivative reacts with amines to form urea analogs.
Ring-Opening and Cycloaddition Reactions
The pyrrolidine ring undergoes ring-opening under specific conditions:
| Reagent/Conditions | Product(s) | Key Observations | Reference |
|---|---|---|---|
| HBr (48%, reflux) | 4-(4-Methylbenzamido)-2-bromobutanamide | Acidic cleavage of the pyrrolidine ring yields a linear brominated amide. | |
| NaN₃ (DMF, 120°C) | 1-(4-Methylphenyl)-3-azidopyrrolidine-5-one | Ring contraction via azide substitution observed in thermal conditions. |
Antioxidant Activity
The compound’s redox properties are harnessed in biological contexts:
| Assay | Activity | Comparison (vs. Ascorbic Acid) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | IC₅₀ = 18.7 μM | 1.2× more potent | |
| Reducing Power (FRAP) | OD₇₀₀ = 1.45 ± 0.12 | Comparable to Trolox |
Implications :
Enzyme Inhibition
Structural analogs inhibit key enzymes:
| Target Enzyme | Inhibition (%) (10 μM) | Potential Therapeutic Use | Reference |
|---|---|---|---|
| 5α-Reductase | 92 ± 3 | Treatment of androgenetic alopecia | |
| Acetylcholinesterase (AChE) | 67 ± 5 | Management of Alzheimer’s disease |
Stability and Degradation
The compound degrades under harsh conditions:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV Light (254 nm) | Photooxidation of the pyrrolidine ring | 4.2 hours | |
| Aqueous HCl (1M, 100°C) | Hydrolysis of the carboxamide to carboxylic acid | 30 minutes |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities with tailored properties.
- Reactivity : It undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile for synthetic applications.
- Antibacterial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL.
- Antiproliferative Effects : In vitro studies have shown that the compound has antiproliferative effects against cancer cell lines, including HeLa and A549 cells, with IC50 values of approximately 226 µg/mL and 242.52 µg/mL respectively, suggesting potential therapeutic applications in oncology .
Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its anti-inflammatory and anticancer properties. Its mechanism of action likely involves interaction with specific molecular targets such as enzymes and receptors, leading to modulation of their activity .
- NMDA Receptor Antagonism : Studies have shown that analogs of this compound can selectively inhibit NMDA receptors, which are implicated in various physiological processes and diseases . This selectivity could be beneficial in developing treatments for conditions like chronic pain and cancer.
Study on Antibacterial Activity
A study assessed the antibacterial properties of compounds related to 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide, revealing that high concentrations (50 μM) resulted in approximately 50% inhibition of bacterial secretion pathways. This suggests potential applications in treating bacterial infections by inhibiting pathogenic bacteria effectively.
Screening Assays for Cancer Treatment
In screening assays for Type III secretion system inhibitors, compounds structurally akin to this compound showed significant inhibitory effects. This finding supports the hypothesis that these compounds may be utilized in therapeutic strategies against multidrug-resistant bacterial strains .
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl Ring Substituents
- This substituent is less polar compared to halogens or hydroxyl groups, which may influence pharmacokinetic properties . However, this may reduce solubility compared to hydroxylated analogs .
Electron-Withdrawing Groups (e.g., -Cl, -F):
- 1-(4-Fluorophenyl) Derivatives : Fluorine substitution (e.g., 346457-03-2 ) improves metabolic stability and binding affinity to enzymes like glycogen synthase kinase-3β (GSK-3β), as seen in analogs with fluorophenyl groups .
- 1-(5-Chloro-2-hydroxyphenyl) Derivatives : Chlorine and hydroxyl groups (e.g., compound 2 in ) enhance antioxidant activity by stabilizing free radicals. These derivatives also exhibit improved water solubility due to the hydroxyl group .
Carboxamide Modifications
- Piperazinyl Sulfonyl Groups: Derivatives like 933218-14-5 () incorporate sulfonyl-piperazine groups, which may enhance solubility and modulate receptor interactions through sulfone’s polar nature .
Antimicrobial and Anticancer Activity
- Hydroxyphenyl Derivatives : Compounds such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives () show potent antimicrobial activity against Staphylococcus aureus (MIC = 4 µg/mL) and anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM). The hydroxyl group facilitates interactions with microbial enzymes and DNA .
- Dichlorophenyl Derivatives: 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () exhibits dual antimicrobial and anticancer effects, with IC₅₀ values < 10 µM against colorectal carcinoma (HCT-116) cells. Chlorine atoms likely enhance cytotoxicity through increased electrophilicity .
Enzyme Inhibition
- GSK-3β Inhibition: The methoxyphenyl analog 309734-04-1 () targets GSK-3β, a kinase implicated in Alzheimer’s disease. Its 4-methoxy group optimizes binding to the ATP pocket, with reported IC₅₀ values in the nanomolar range .
- Human Neutrophil Elastase (HNE) Inhibition : Fluorobenzyl-substituted analogs (e.g., compound 11 in ) show sub-micromolar HNE inhibition (IC₅₀ = 0.56 µM), attributed to the fluorine’s electronegativity enhancing interactions with the catalytic triad .
Physicochemical and Crystallographic Properties
- Crystal Packing : X-ray studies of 1-(4-chlorophenyl) and 1-(4-bromophenyl) analogs () reveal dihedral angles of ~56° between aromatic rings, driven by weak C–H⋯N and π-π interactions. The 4-methylphenyl group in the target compound may adopt a similar conformation, influencing solid-state stability .
- Solubility: Hydroxyphenyl derivatives () demonstrate higher aqueous solubility compared to methyl- or methoxy-substituted analogs due to ionizable phenolic -OH groups .
Biological Activity
1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to significant physiological effects. The compound's structure allows it to bind effectively, influencing the activity of target proteins involved in disease processes.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects, including:
- Anticancer Activity : Studies have shown that derivatives of 5-oxopyrrolidine compounds possess anticancer properties. For instance, in vitro tests using A549 human lung adenocarcinoma cells demonstrated that certain derivatives could inhibit cell viability significantly compared to standard treatments like cisplatin .
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Specific derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant fungi, indicating potential for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparative studies with similar compounds reveal that alterations in the aromatic substituents significantly impact activity:
| Compound | Structural Modification | IC50 Value (μM) | Activity |
|---|---|---|---|
| This compound | None | - | Active |
| 1-(4-Acetaminophenyl)-5-oxopyrrolidine-3-carboxamide | Acetamido group substitution | 50 | Reduced |
| 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide | Chlorine substitution | 20 | Enhanced |
This table illustrates how specific modifications can enhance or diminish the compound's efficacy.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Studies : In a controlled study involving A549 cells, various derivatives were tested to evaluate their cytotoxic effects. Compounds were exposed to a concentration of 100 µM for 24 hours, and viability was assessed using MTT assays. Results indicated that certain modifications led to a significant decrease in cell viability compared to controls .
- Antimicrobial Research : Another study highlighted the antimicrobial efficacy of pyrrolidine derivatives against resistant strains of bacteria. The findings suggested that compounds similar to this compound could be promising candidates for further development as antimicrobial agents .
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide, and how is its structural integrity validated? A: The compound is typically synthesized via multi-step reactions involving cyclization of precursor amines or phenolic derivatives with carbonyl-containing reagents. For example, analogous pyrrolidinone derivatives are prepared by reacting substituted phenols with itaconic acid under reflux, followed by esterification and functional group modifications . Structural validation employs ¹H/¹³C NMR to confirm proton environments and carbonyl positions, FT-IR for lactam and carboxamide groups, and elemental analysis to verify purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Reaction Optimization
Q: How can reaction conditions be optimized to improve yield during the cyclization step of pyrrolidinone derivatives? A: Key factors include solvent selection (e.g., aqueous vs. alcoholic media), temperature control (reflux vs. room temperature), and acid/base catalysis. For instance, refluxing in water with NaOH purification steps improved yields in synthesizing 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . Kinetic studies using in-situ NMR or HPLC can monitor intermediate formation and guide adjustments to reaction time or stoichiometry .
Advanced Synthesis: Diastereoselectivity
Q: What strategies enable diastereoselective synthesis of pyrrolidinone derivatives like this compound? A: Chiral auxiliaries or catalysts (e.g., organocatalysts) can induce asymmetry during cyclization. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with high diastereoselectivity using stereocontrolled Michael additions followed by lactamization . Computational modeling (DFT) predicts transition states to optimize stereochemical outcomes .
Biological Activity Assessment
Q: What methodologies are used to evaluate the pharmacological potential of this compound? A: In vitro assays include:
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Anticancer : Cell viability assays (MTT) in 2D/3D cancer models, with apoptosis markers (e.g., caspase-3) .
- Neurological : Receptor-binding studies (e.g., GABA_A or NMDA receptors) for neuroactive pyrrolidinones.
In vivo pharmacokinetics (e.g., bioavailability, half-life) are assessed via HPLC-MS in rodent models .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in spectroscopic data during structural elucidation? A: Contradictions often arise from tautomerism, impurities, or crystallographic disorder. For example:
- NMR vs. IR : Conflicting carbonyl signals may indicate keto-enol tautomerism; variable-temperature NMR can identify dynamic equilibria .
- X-ray vs. Computational Models : Disordered crystal structures require refinement with software like SHELXL, complemented by DFT-optimized geometries .
Computational Reaction Design
Q: How can computational methods streamline the development of novel synthetic pathways for this compound? A: Quantum chemical calculations (e.g., Gaussian, ORCA) predict reaction pathways and transition states. The ICReDD framework integrates reaction path searches with machine learning to prioritize viable routes. For example, solvent effects on activation energy are modeled via COSMO-RS, while automated workflows (e.g., CREST) explore conformational space to identify low-energy intermediates .
Scale-Up Challenges
Q: What are the critical considerations for scaling up synthesis while maintaining reproducibility? A: Key challenges include:
- Heat Transfer : Exothermic cyclization steps require controlled heating/cooling in jacketed reactors.
- Purification : Column chromatography is replaced with recrystallization or continuous flow systems for bulk batches .
- Byproduct Management : LC-MS monitors side reactions (e.g., over-alkylation) during process optimization .
Stability and Storage
Q: How does the compound’s stability under varying storage conditions impact experimental reproducibility? A: Hygroscopic pyrrolidinones may degrade via hydrolysis; stability studies (TGA/DSC) identify optimal storage temperatures. For example, lyophilization improves long-term stability of carboxamide derivatives, while argon-filled vials prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
